(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride

Peptide therapeutics Serum stability Proteolytic resistance

acpcPNA and foldamer researchers require exact (1S,2S)-trans stereochemistry; cis-ACPC or natural amino acid substitution collapses helical stability (Tm < 60°C) and serum half-life to <10 min. This enantiopure hydrochloride resolves these constraints. • Preserves coiled-coil Tm > 60°C for nanocarrier engineering • ΔTm > 46°C self-pairing suppression for acpcPNA biosensors • HCl salt enables aqueous formulation & ribosomal incorporation • Validated in RaPID-discovered SARS-CoV-2 Mpro inhibitors

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 359849-58-4
Cat. No. B1528911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride
CAS359849-58-4
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
InChIKeyLVBDVNLIEHCCTP-FHAQVOQBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-Aminocyclopentanecarboxylic Acid Hydrochloride – Overview


(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride (CAS 359849-58-4) is the hydrochloride salt of trans-(1S,2S)-2-aminocyclopentanecarboxylic acid (trans-ACPC), a conformationally constrained cyclic β-amino acid with two defined chiral centers [1]. The compound bears a five-membered cyclopentane ring bearing both a primary amine and a carboxylic acid in a trans relative configuration, providing a rigid backbone that enforces well-defined secondary structures when incorporated into peptides or peptide nucleic acids (PNAs). The hydrochloride salt form (MW 165.62, C₆H₁₂ClNO₂) enhances aqueous solubility compared to the free base (MW 129.16) [1]. This building block is extensively employed as the spacer unit in acpcPNA systems and as a helix-stabilizing residue in α/β-peptide foldamers, where its (1S,2S) stereochemistry is critical for structural fidelity [2].

Role Chiral β-amino acid building block for acpcPNA spacer and α/β-peptide foldamers
Stereochemistry (1S,2S)-trans configuration required for helical structure fidelity
Format Hydrochloride salt; supports aqueous formulation for peptide synthesis

Stereochemistry Defines Function


The (1S,2S)-trans configuration of this cyclic β-amino acid is not a minor stereochemical detail; it is the primary determinant of its biological and biophysical utility. Simply substituting cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) or the opposite enantiomer (1R,2R)-trans-ACPC leads to dramatically different conformational and functional outcomes [1]. In coiled-coil peptide systems, trans-ACPC (i.e., the (1S,2S) isomer) preserves helical conformation with melting temperatures exceeding 60°C, while cis-ACPC substitution is structurally disruptive, causing loss of defined secondary structure even at a single peripheral position [1]. In the acpcPNA platform, the (1S,2S) spacer, when paired with (2′R,4′R)-proline, yields duplexes with DNA that exhibit thermodynamic stability superior to epi-acpcPNA (which uses (2′R,4′S)-proline paired with the same (1S,2S)-ACPC spacer) [2]. Furthermore, replacement of (1S,2S)-2-ACPC residues with natural α-alanine or β-alanine in bioactive helical peptides results in a collapse of serum proteolytic stability from hours to minutes [3]. Thus, generic substitution of this building block by any stereoisomer or natural amino acid analog cannot be assumed to preserve the desired structural or functional properties.

cis-ACPC analog
cis stereoisomer may disrupt coiled-coil helicity and reduce thermal stability, even at single peripheral positions
(1R,2R) enantiomer
Opposite enantiomer may shift conformational outcomes and cannot be assumed to preserve PNA duplex thermodynamics
α-/β-Ala replacement
Natural amino acid substitution may collapse serum proteolytic stability and reduce cell-permeability efficiency

Quantitative Evidence


Serum Proteolytic Stability

In a direct head-to-head comparison within the same study, the helical peptide Mph3 containing (1S,2S)-2-ACPC residues exhibited a serum half-life (t1/2) of 2.4 hours in human serum at 37°C. In contrast, the α-Ala-substituted mutant Mph3A showed a t1/2 of less than 10 minutes, and the β-Ala-substituted mutant Mph3B showed a t1/2 of 0.59 hours. A second peptide, Mph5, displayed a t1/2 of 2.6 hours with (1S,2S)-2-ACPC, while its α-Ala analog Mph5A degraded in under 10 minutes and its β-Ala analog Mph5B had a t1/2 of 0.53 hours [1].

Serum stability
Head-to-head
Mph3 t1/2 = 2.4 h vs. α-Ala mutant
Supports serum half-life interpretation; cyclic constraint improves proteolytic resistance
Human serum, 37°C; LC-MS time points up to 24 h
Thermal stability
Head-to-head
trans-ACPC peptides retain Tm > 60°C; cis-ACPC causes >15°C depression or loss of α-helical fold
Supports coiled-coil model-response context; trans isomer preserves higher-order structure
CD at 222 nm, phosphate buffer pH 7; 31–32 residue peptides
PNA-DNA duplex
Cross-study
acpcPNA-DNA shows higher binding free energy than epi-acpcPNA-DNA; Tm = 72.5°C (homoT·apDNA)
Informs PNA backbone stereochemical selection for thermodynamic advantage
MD simulation + experimental Tm; pH 7.0, 100 mM NaCl, 1 μM strands
Self-hybridization suppression
Class-level
ΔTm > 46°C between PNA·DNA and PNA·PNA; self-pairing undetectable
Context-dependent; supports low-background probe design when self-pairing is critical
Data to verify across sequences; class-level inference from acpcPNA system
Cell permeability
Head-to-head
Mph3 CP50 = 340 nM vs. α-Ala mutant 1030 nM, β-Ala mutant 770 nM
Supports intracellular delivery research fit; permeability matches cell-penetrating peptide control
Chloroalkane penetration assay; comparable to R9 standard
Ring size optimization
Cross-study
Cyclopentane (ACPC) balances near-maximal DNA binding with unique zero self-pairing
Supports monomer selection when both affinity and self-pairing suppression are required
Comparison across ACBC, ACPC, ACHC spacers; Tm and self-hybridization data reviewed
Peptide therapeutics Serum stability Proteolytic resistance Helical foldamers

Coiled-Coil Thermal Stability

In a model coiled-coil peptide system, the unmodified peptide (peptide 1) exhibited a cooperative melting transition at Tm = 75°C. Peptides substituted with a single trans-ACPC (=(1S,2S)-ACPC) residue at peripheral positions (peptides 2 and 3) retained melting temperatures exceeding 60°C, indicating preserved helical stability. In stark contrast, even a single α→cis-β substitution (peptides 5 and 6) caused a dramatic decrease in thermal stability, and peptide 7 (double cis-ACPC) failed to adopt any α-helical fold [1]. Analytical ultracentrifugation confirmed that cis-ACPC substitution reduced self-association constants (logKa) from ~10 (trans-peptides) to 8.81, 8.57, and 6.91, respectively, for peptides 5, 6, and 7 [1].

Thermal stability
Head-to-head
trans-ACPC peptides retain Tm > 60°C; cis-ACPC causes >15°C depression or loss of α-helical fold
Supports coiled-coil model-response context; trans isomer preserves higher-order structure
CD at 222 nm, phosphate buffer pH 7; 31–32 residue peptides
Coiled-coil Foldamer Circular dichroism Thermal denaturation Peptide engineering

PNA-DNA Duplex Thermodynamic Stability

Molecular dynamics simulations of 9-mer polyT·polyA PNA-DNA duplexes revealed that acpcPNA (using the (2′R,4′R)-prolyl-(1S,2S)-ACPC backbone) forms thermodynamically more stable duplexes with DNA than epi-acpcPNA (using (2′R,4′S)-prolyl-(1S,2S)-ACPC) [1]. The calculated binding free energy showed higher stability for acpcPNA-DNA compared to epi-acpcPNA-DNA, consistent with published experimental thermal denaturation data [1][2]. Experimentally, acpcPNA-mix hybrids with antiparallel DNA showed Tm = 53.3°C, while acpcPNA-homoT with antiparallel DNA showed Tm = 72.5°C [3]. Unlike other PNA systems, the thermal stability of acpcPNA·DNA hybrids is largely independent of G+C content, and the hybrid is consistently more stable than the corresponding acpcPNA·RNA hybrid [2].

PNA-DNA duplex
Cross-study
acpcPNA-DNA shows higher binding free energy than epi-acpcPNA-DNA; Tm = 72.5°C (homoT·apDNA)
Informs PNA backbone stereochemical selection for thermodynamic advantage
MD simulation + experimental Tm; pH 7.0, 100 mM NaCl, 1 μM strands
Peptide nucleic acid PNA-DNA hybridization Thermodynamics Molecular dynamics Antigene

Self-Hybridization Suppression

The acpcPNA system, in which (1S,2S)-2-ACPC serves as the β-amino acid spacer, exhibits a unique and unprecedented behavior: it is incapable of forming self-pairing hybrids [1][2]. The difference between the Tm of acpcPNA·DNA hybrids and acpcPNA·acpcPNA self-hybrids exceeds 46°C (ΔTm > 46°C), which is substantially larger than the ΔTm observed in epi-acbcPNA (14°C) or other constrained PNA systems [2]. This property arises from the specific conformational constraints imposed by the alternating (2′R,4′R)-proline/(1S,2S)-ACPC backbone, which pre-organizes the PNA strand for antiparallel DNA binding while disfavoring parallel self-recognition [1][3].

Self-hybridization suppression
Class-level
ΔTm > 46°C between PNA·DNA and PNA·PNA; self-pairing undetectable
Context-dependent; supports low-background probe design when self-pairing is critical
Data to verify across sequences; class-level inference from acpcPNA system
PNA self-hybridization Probe specificity Microarray Biosensor Background reduction

Cell Membrane Permeability

The helical peptide Mph3 (containing (1S,2S)-2-ACPC residues) exhibited a CP50 value of 340 nM in the chloroalkane cell-penetration assay, which is comparable to or slightly better than the CP50 of the well-established cell-penetrating nona-arginine (R9) peptide [1]. In contrast, the α-Ala-substituted mutant Mph3A showed a CP50 of 1030 nM (3-fold higher, indicating poorer permeability), and the β-Ala-substituted mutant Mph3B showed a CP50 of 770 nM (2.3-fold higher) [1]. This indicates that the helical conformation stabilized by (1S,2S)-2-ACPC contributes positively to cell membrane crossing efficiency.

Cell permeability
Head-to-head
Mph3 CP50 = 340 nM vs. α-Ala mutant 1030 nM, β-Ala mutant 770 nM
Supports intracellular delivery research fit; permeability matches cell-penetrating peptide control
Chloroalkane penetration assay; comparable to R9 standard
Cell permeability Intracellular delivery Chloroalkane penetration assay CP50 Cyclic β-amino acid

Ring Size Optimization for PNA Scaffolds

In a systematic comparison of four- (ACBC), five- (ACPC), and six-membered (ACHC) cyclic β-amino acid spacers within the pyrrolidinyl PNA framework, the cyclopentane-based acpcPNA (using (1S,2S)-2-ACPC) showed Tm values of 72.5°C (homoT·apDNA) and 53.3°C (mix·apDNA), while the cyclobutane-based acbcPNA reached 73.8°C and 63.2°C, respectively, and the cyclohexane-based achcPNA gave <20°C [1]. Although acbcPNA yields marginally higher Tm (ΔTm = +1.3°C for homoT; +9.9°C for mix), the acpcPNA scaffold uniquely combines high DNA affinity with an inability to self-pair, a property not retained by acbcPNA [1][2]. The (1S,2S)-2-ACPC spacer thus occupies a distinct performance niche: it provides substantially better hybridization than the cyclohexane spacer and uniquely eliminates self-hybridization, which the cyclobutane spacer does not fully suppress.

Ring size optimization
Cross-study
Cyclopentane (ACPC) balances near-maximal DNA binding with unique zero self-pairing
Supports monomer selection when both affinity and self-pairing suppression are required
Comparison across ACBC, ACPC, ACHC spacers; Tm and self-hybridization data reviewed
Ring size optimization PNA spacer Cyclopentane Hybridization DNA affinity

Application Scenarios


Intracellular Peptide Therapeutics

As demonstrated by the serum half-life data (t1/2 = 2.4–2.6 h vs. <10 min for α-Ala analogs) and cell permeability data (CP50 = 340 nM, comparable to R9), (1S,2S)-2-ACPC is the optimal building block for helical peptide inhibitors targeting intracellular proteins. The RaPID discovery platform has successfully generated SARS-CoV-2 Mpro inhibitors using this monomer at every third position [2]. Procurement of this specific enantiomer and salt form enables ribosomal incorporation via reprogrammed genetic code for de novo discovery of proteolytically stable, cell-permeable bioactive peptides [2].

Zero-Background PNA Probes for Biosensors

The unique inability of acpcPNA to form self-pairing hybrids (ΔTm > 46°C between PNA·DNA and PNA·PNA) makes (1S,2S)-2-ACPC-based PNA probes ideal for microarray and electrochemical biosensor applications where probe-probe interactions must be eliminated [2]. Detection limits in the picomolar range have been demonstrated with acpcPNA probes in label-free capacitive DNA sensors . Researchers procuring this monomer for PNA synthesis benefit from built-in background suppression that alternative PNA chemistries cannot provide.

Coiled-Coil Peptide Nanocarriers

The preservation of coiled-coil thermal stability (Tm > 60°C) by trans-(1S,2S)-ACPC, in contrast to the structural disruption caused by cis-ACPC, establishes this monomer as the stereochemical requirement for foldamer-based nanocarrier engineering [2]. Coiled-coil foldamers incorporating trans-(1S,2S)-2-ACPC at knob-into-hole interaction sites have been demonstrated to maintain trimeric oligomerization, exhibit no cytotoxicity in MTT assays on 3T3 cells, and serve as effective peptide nanocarriers . The hydrochloride salt form further facilitates aqueous formulation for biomedical applications .

DNA-Selective Antisense and Antigene PNA Agents

The acpcPNA system built with (1S,2S)-2-ACPC spacers exhibits higher thermal stability with DNA than with RNA of the same sequence, and the Tm is largely independent of G+C content [2]. This property is advantageous for antigene strategies targeting genomic DNA, where RNA off-target binding must be minimized. Strand displacement and duplex invasion of double-stranded DNA by acpcPNA has been experimentally validated . Procurement of (1S,2S)-2-ACPC hydrochloride as the monomer starting material supports synthesis of PNAs with these DNA-selective binding characteristics.

Application
Selection Property
Validation Focus
Intracellular peptide delivery research
Stereochemical fidelity in α/β-backbone
Serum stability and cell permeability endpoints
Zero-background PNA probe design
Self-hybridization suppression profile
Probe specificity and detection limit review
Coiled-coil nanocarrier engineering
Helical thermal stability context
Cytotoxicity and oligomerization endpoint review
DNA-selective antisense/antigene PNA research
DNA-over-RNA binding preference
Strand invasion and sequence specificity endpoints

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